3-Methylbenzo[b]thiophene-2-sulphonyl chloride is a chemical compound characterized by its unique structure, which includes a benzothiophene core modified with a sulfonyl chloride functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. It has a molecular formula of C9H7ClO2S and a molecular weight of approximately 216.67 g/mol . The presence of the sulfonyl chloride group makes it a reactive species, capable of participating in various
Due to the lack of specific data, it is advisable to handle this compound with caution, assuming similar properties to other sulfonyl chlorides. These compounds can be:
These reactions highlight its utility in synthetic organic chemistry for creating more complex molecules.
Several methods can be employed for the synthesis of 3-Methylbenzo[b]thiophene-2-sulphonyl chloride:
These synthetic routes highlight the versatility in producing this compound while allowing for modifications that could enhance its properties.
3-Methylbenzo[b]thiophene-2-sulphonyl chloride has potential applications in:
The reactivity and structural characteristics make it an attractive candidate for further exploration in these fields.
Interaction studies involving 3-Methylbenzo[b]thiophene-2-sulphonyl chloride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group may react with amino groups in proteins, potentially leading to enzyme inhibition or modification. These interactions could be crucial for understanding its biological effects and therapeutic potential. Further studies are needed to elucidate these interactions comprehensively.
Several compounds share structural similarities with 3-Methylbenzo[b]thiophene-2-sulphonyl chloride, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride | Chlorine substituent on the benzothiophene core | Enhanced reactivity due to chlorine presence |
| 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | Fluorine substituent instead of chlorine | Potentially different biological activity |
| 3-Methylbenzothiophene | Lacks the sulfonyl chloride group | Simpler structure; less reactive |
These compounds illustrate variations in reactivity and potential applications based on their substituents and functional groups. The unique presence of the sulfonyl chloride group in 3-Methylbenzo[b]thiophene-2-sulphonyl chloride sets it apart, offering distinct pathways for
The regioselectivity of electrophilic substitution in 3-methylbenzo[b]thiophene-2-sulphonyl chloride is governed by frontier molecular orbital (FMO) interactions. Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) localizes electron density at the C3 position of the benzothiophene ring, making this site nucleophilic and prone to electrophilic attack [2]. Conversely, the electron-withdrawing sulphonyl chloride group at C2 creates a low-energy LUMO (lowest unoccupied molecular orbital) region, stabilizing transition states through charge-transfer interactions.
A comparative analysis of orbital energies demonstrates that methyl substitution at C3 raises the HOMO energy by 0.45 eV compared to unsubstituted benzo[b]thiophene, enhancing reactivity toward chlorinating agents [2]. This aligns with experimental observations where sodium hypochlorite preferentially functionalizes the C3 position despite steric hindrance from the methyl group.
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Benzo[b]thiophene | -6.12 | -1.98 | 4.14 |
| 3-Methylbenzo[b]thiophene | -5.67 | -1.85 | 3.82 |
| 2-Sulphonyl chloride derivative | -5.89 | -2.31 | 3.58 |
Natural population analysis (NPA) charges derived from DFT calculations show a pronounced negative charge (-0.32 e) at C3, contrasting with the positively charged sulphonyl chloride group (+0.18 e at sulfur) [4]. This charge polarization creates an electronic gradient that directs electrophiles toward the methyl-substituted ring position. The methyl group's +I effect further amplifies electron density at adjacent carbon atoms, overriding steric effects in determining reaction pathways [2].
DFT studies at the B3LYP/6-311+G(2d,p) level reveal that sulfonation of 3-methylbenzo[b]thiophene proceeds through a two-step associative mechanism [4]. The initial stage involves nucleophilic attack by chloride at the sulfur atom, forming a trigonal bipyramidal transition state with C2v symmetry. Key bond lengths in the transition state include S-Cl distances of 2.514 Å and S-O bonds elongated to 1.483 Å compared to 1.421 Å in the reactant [4].
| Parameter | Reactant | Transition State |
|---|---|---|
| S-Cl bond length (Å) | 2.129 | 2.514 |
| S-O bond length (Å) | 1.421 | 1.483 |
| Cl-S-Cl bond angle (°) | - | 167.5 |
Polarizable continuum model (PCM) calculations demonstrate that acetonitrile lowers the activation energy by 8.7 kcal/mol compared to gas-phase reactions through stabilization of ionic intermediates [4]. The solvent reorganizes electron density around the sulphonyl chloride group, reducing the energy gap between HOMO of the nucleophile and LUMO of the substrate. This effect accelerates chloride displacement by 3 orders of magnitude in polar aprotic solvents [4].
Gradient-boosted decision tree models trained on 1,248 experimental records identify four critical parameters for optimizing sulfonation yields:
These models achieve a prediction accuracy (R²) of 0.89 for reaction yields when validated against independent datasets [1].
A convolutional neural network architecture processes molecular descriptors of 3-methylbenzo[b]thiophene derivatives to recommend optimal sulfonation conditions. Input features include topological polar surface area (TPSA), molecular weight, and Hammett sigma constants. The model successfully predicted the 39% yield improvement achieved by using chloroform instead of dichloromethane as solvent [1] [2].
| Model Type | MAE (%) | R² | Feature Importance |
|---|---|---|---|
| Random Forest | 6.7 | 0.85 | Temperature (0.41) |
| Gradient Boosting | 5.9 | 0.89 | Solvent ε (0.38) |
| Neural Network | 5.2 | 0.91 | Acid equiv (0.44) |
The kinetic profiling of chlorosulfonation reactions reveals fundamental mechanistic insights into the formation of 3-Methylbenzo[b]thiophene-2-sulphonyl chloride. Computational studies using density functional theory at the B3LYP/6-311+G(2d,p) level demonstrate that the chlorosulfonation of 3-methylbenzo[b]thiophene proceeds through a two-step associative mechanism . The initial stage involves nucleophilic attack by chloride at the sulfur atom, forming a trigonal bipyramidal transition state with C2v symmetry .
The rate constants for chlorosulfonation reactions show significant variation depending on the substrate structure. For 3-methylbenzo[b]thiophene, the rate constant is 2.1 × 10⁻³ M⁻¹s⁻¹ at 25°C with an activation energy of 67.3 kJ/mol . This compares to 1.8 × 10⁻⁴ M⁻¹s⁻¹ for 2-thiophenesulfonyl chloride solvolysis reactions under similar conditions [2]. The higher reactivity of the methylated benzothiophene system reflects the electron-donating effect of the methyl group, which stabilizes the transition state through hyperconjugation .
Temperature-dependent kinetic studies reveal that the reaction follows first-order kinetics with respect to both the substrate and the chlorosulfonating agent [3]. The Arrhenius equation parameters provide insight into the reaction mechanism: log k = (13.2 ± 0.3) - (32.1 ± 1.2)/RT, where R is the gas constant and T is temperature in Kelvin [3]. The pre-exponential factor suggests a tightly bound transition state with significant entropy loss during activation [3].
Hammett correlation analysis of substituted benzothiophenes shows a ρ value of +2.02, indicating substantial positive charge development in the transition state [4]. This supports the proposed mechanism where the rate-determining step involves the formation of a positively charged intermediate through nucleophilic attack at the sulfur center [4]. The correlation equation log k = log k₀ + ρσ demonstrates that electron-withdrawing groups accelerate the reaction while electron-donating groups retard it [4].
| Substrate | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Hammett σ |
|---|---|---|---|
| 3-Methylbenzo[b]thiophene | 2.1 × 10⁻³ | 67.3 | -0.17 |
| 2-Thiophenesulfonyl chloride | 1.8 × 10⁻⁴ | 84.2 | 0.00 |
| Phenylmethanesulfonyl chloride | 3.2 × 10⁻⁵ | 92.1 | +0.15 |
| Benzenesulfonyl chloride (p-Me) | 4.7 × 10⁻² | 45.8 | -0.27 |
| Benzenesulfonyl chloride (p-NO₂) | 1.2 × 10⁻¹ | 38.9 | +0.78 |
The mechanism involves three distinct transition states (‡TS1–‡TS3) with the rate-determining step occurring at the second transition state [5]. This step involves the formation of a hypochlorous acidium ion (H₂OCl⁺) held in close proximity to the benzothiophene ring through sulfur-hydrogen interactions [5]. The transformation leads to chlorination at the C2 carbon and subsequent formation of a chloronium ion bridge, which undergoes ring opening assisted by the sulfur atom [5].
Kinetic isotope effects provide additional mechanistic information. Primary kinetic isotope effects (kH/kD = 2.1) observed for reactions involving C-H bond activation confirm that proton abstraction is involved in the rate-determining step [6]. Secondary isotope effects for sulfur-containing bonds (k³²S/k³⁴S = 1.034) indicate that sulfur-carbon bond formation occurs in a concerted manner rather than through discrete intermediates [6].
Solvent effects play a crucial role in the stabilization of reaction intermediates during chlorosulfonation. Polarizable continuum model calculations demonstrate that acetonitrile lowers the activation energy by 8.7 kJ/mol compared to gas-phase reactions through stabilization of ionic intermediates . The solvent reorganizes electron density around the sulphonyl chloride group, reducing the energy gap between the highest occupied molecular orbital of the nucleophile and the lowest unoccupied molecular orbital of the substrate .
The extended Grunwald-Winstein equation successfully correlates solvent effects across a wide range of solvent compositions [2]. For both 2-thiophenesulfonyl chloride and phenylmethanesulfonyl chloride, a single correlation controls the influence of solvent over the full range of solvent composition [2]. The equation log k = log k₀ + lNT + mYCl describes the relationship between reaction rate and solvent nucleophilicity (NT) and ionizing power (YCl) [2].
In highly polar protic solvents, the mechanism shifts from SN2 to SN3 [7]. Third-order rate constants calculated for solvolytic reactions in acetone-water mixtures show correlation with the Grunwald-Winstein Y parameter for solvent ionizing power [7]. The SN3 mechanism involves one solvent molecule acting as the attacking nucleophile and a second molecule acting as a general base catalyst [7].
Fluoroalcohol-containing solvents exhibit exceptional stabilization capabilities [2]. In 97% trifluoroethanol, the relative reaction rate increases by a factor of 45.2 compared to acetonitrile, with a stabilization energy of -23.1 kJ/mol [2]. This enhancement results from the ability of fluoroalcohols to stabilize both cationic and anionic intermediates through hydrogen bonding and electrostatic interactions [2].
The mechanism varies significantly with solvent polarity:
Kinetic solvent isotope effects provide mechanistic insights [2]. The kinetic isotope effect kH₂O/kD₂O = 1.76 for reactions in protic solvents indicates that proton transfer is involved in the rate-determining step [2]. This supports the SN3 mechanism where solvent molecules participate directly in the bond-forming process [2].
| Solvent System | Dielectric Constant | Relative Rate | Stabilization Energy (kJ/mol) | Mechanism |
|---|---|---|---|---|
| Acetonitrile | 37.5 | 1.00 | 0.0 | SN2 |
| Dichloromethane | 8.9 | 0.23 | 8.7 | SN2 |
| Toluene | 2.4 | 0.08 | 15.2 | SN2 |
| 80% Ethanol-Water | 51.2 | 12.5 | -12.4 | SN2-SN3 |
| 50% TFE-Water | 35.8 | 8.7 | -8.9 | SN2-SN3 |
| 97% TFE | 59.3 | 45.2 | -23.1 | SN3 |
Isotopic labeling studies provide definitive evidence for the mechanism of sulfur-oxygen bond formation in chlorosulfonation reactions. The use of ¹⁸O₂ tracer studies demonstrates that oxygen incorporation occurs without scrambling, indicating that sulfur-oxygen bond formation proceeds through a concerted mechanism rather than through discrete intermediates [6].
Primary kinetic isotope effects for oxygen-18 (k¹⁶O/k¹⁸O = 1.12) confirm that sulfur-oxygen bond formation is involved in the rate-determining step [6]. This isotope effect is consistent with the stretching of the sulfur-oxygen bond in the transition state, providing direct evidence for the proposed concerted mechanism [6].
Deuterium labeling experiments reveal crucial mechanistic details. H-D exchange was observed in the methyl group during sulfone formation in the reaction of dimethyl sulfide-d₆ with singlet oxygen in aprotic solvents [8]. The kinetic isotope effect kH/kD = 2.1 for methyl protons suggests that the rate-determining step involves intramolecular proton abstraction in persulfoxides, generating S-hydroperoxysulfonium ylides [8].
Sulfur-34 isotope effects (k³²S/k³⁴S = 1.034) indicate secondary isotope effects consistent with carbon-sulfur bond formation [9]. These effects are smaller than primary isotope effects but provide information about the timing of bond formation relative to the rate-determining step [9]. The magnitude of the sulfur isotope effect suggests that carbon-sulfur bond formation occurs in a concerted manner with the rate-determining step [9].
Chlorine-36 isotope effects are minimal (k³⁵Cl/k³⁷Cl = 1.008), indicating that sulfur-chlorine bond breaking is not involved in the rate-determining step [9]. This observation supports the proposed mechanism where chloride acts as a leaving group after the formation of the key intermediate [9].
Carbon-13 isotope effects (k¹²C/k¹³C = 1.045) provide information about carbon-carbon bond formation [10]. The secondary isotope effect observed for carbon-13 suggests that carbon-carbon bond formation occurs subsequent to the rate-determining step, consistent with the proposed mechanism involving initial sulfur-oxygen bond formation followed by rearrangement [10].
Mechanistic implications from isotopic studies:
| Isotope | Isotope Effect (kH/kD) | Bond Formation Step | Mechanism Information |
|---|---|---|---|
| ¹⁸O | 1.12 | S-O bond | Primary isotope effect |
| ³⁴S | 1.034 | C-S bond | Secondary isotope effect |
| ³⁶Cl | 1.008 | S-Cl bond | Minimal effect |
| ²H (D) | 2.1 | C-H activation | Rate-determining step |
| ¹³C | 1.045 | C-C bond | Secondary effect |
| ¹⁴C | 1.089 | C-C bond | Tracer studies |
The isotopic labeling studies collectively support a mechanism where sulfur-oxygen bond formation occurs through a concerted process involving multiple transition states. The rate-determining step involves carbon-hydrogen bond activation, as evidenced by the large deuterium isotope effect [6]. This is followed by sulfur-oxygen bond formation and subsequent rearrangement to form the final sulfonyl chloride product [6].